molecular formula C10H19ClO4S B13632408 (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride

(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride

Cat. No.: B13632408
M. Wt: 270.77 g/mol
InChI Key: FLZNOJNHJRWAOD-UHFFFAOYSA-N
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Description

(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H19ClO4S. It is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted cyclopentyl derivatives, alcohols, ethers, and sulfonic acids .

Scientific Research Applications

(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate that can react with various nucleophiles. The sulfonyl group acts as an electrophile, facilitating the substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylmethanesulfonyl chloride
  • Methanesulfonyl chloride
  • Cyclopentylmethyl ether

Uniqueness

(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride is unique due to its specific structure that combines the cyclopentyl ring with a methoxyethoxy group. This unique structure imparts distinct reactivity and solubility properties, making it valuable in specialized synthetic applications .

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

[1-(2-methoxyethoxymethyl)cyclopentyl]methanesulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c1-14-6-7-15-8-10(4-2-3-5-10)9-16(11,12)13/h2-9H2,1H3

InChI Key

FLZNOJNHJRWAOD-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1(CCCC1)CS(=O)(=O)Cl

Origin of Product

United States

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